molecular formula C19H18ClN3O3S2 B2639855 N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922101-17-5

N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2639855
M. Wt: 435.94
InChI Key: QGHAZSDWZDIMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O3S2 and its molecular weight is 435.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Inhibitors : The compound is explored as a pharmacological inhibitor, particularly in targeting specific enzymes or biological pathways. For instance, its derivatives have been studied for their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are significant in various cellular processes including metabolism and cancer progression (Stec et al., 2011).

  • Anticonvulsant and Antimicrobial Agents : Various derivatives have been synthesized and evaluated for anticonvulsant and antimicrobial activities. Some compounds demonstrated protection against picrotoxin-induced convulsions, and others showed promising antimicrobial effects against different bacterial and fungal species (Farag et al., 2012).

  • Anticancer Agents : There is significant interest in the application of these compounds as potential anticancer agents. Studies have synthesized and tested various derivatives against different cancer cell lines, with some showing selective cytotoxicity and high apoptosis-inducing capabilities (Evren et al., 2019).

  • Antioxidant Activity : Some derivatives have been synthesized and tested for their antioxidant properties. These studies suggest that certain modifications of the compound can result in significant antioxidant activity, which could be beneficial for various health applications (Talapuru et al., 2014).

  • Antimalarial and Antiviral Applications : The compound and its derivatives have been examined for their potential use as antimalarial and antiviral agents, including possible applications against COVID-19. Computational calculations and molecular docking studies have been utilized to explore these applications (Fahim & Ismael, 2021).

  • Antifungal Activities : Derivatives have been evaluated for their antifungal activities against common pathogens like Candida albicans and Aspergillus niger. These studies indicate the potential of these compounds in developing new antifungal drugs (Ugwu & Okoro, 2014).

  • Anti-Inflammatory Applications : Research has been conducted on the synthesis of derivatives with anti-inflammatory properties, with some compounds showing significant activity in reducing inflammation (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-12-6-8-15(9-7-12)28(25,26)23-19-21-14(11-27-19)10-18(24)22-17-5-3-4-16(20)13(17)2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHAZSDWZDIMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.